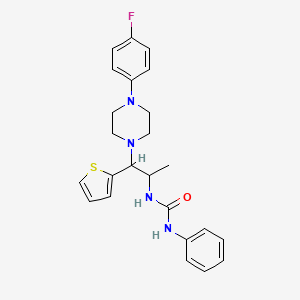
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C24H27FN4OS and its molecular weight is 438.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylurea is a complex organic compound that has attracted attention in pharmacological research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group, alongside a thiophene moiety and a phenylurea structure. This combination contributes to its diverse reactivity and potential interactions with biological targets.
Structural Formula
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The following mechanisms have been identified:
Receptor Binding: The compound may modulate neurotransmitter receptors, influencing signal transduction pathways crucial for various physiological processes.
Enzyme Inhibition: It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as cancer and neurological disorders.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, studies have demonstrated that phenylurea derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Phenyl Urea Derivative A | A549 (Lung Cancer) | 5.6 | Apoptosis Induction |
| Phenyl Urea Derivative B | MCF7 (Breast Cancer) | 3.8 | Cell Cycle Arrest |
Neuroprotective Effects
The compound's piperazine component suggests potential neuroprotective effects. Studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis.
| Study Reference | Model Used | Observed Effect |
|---|---|---|
| B16F10 Cells | Reduced oxidative stress markers | |
| Rat Cortical Neurons | Increased cell viability under stress |
Case Studies
Several case studies have explored the biological activity of related compounds:
- Inhibition of Tyrosinase: A derivative containing the piperazine structure was evaluated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. The study found that modifications in the aryl groups significantly influenced inhibitory potency, highlighting structure-activity relationships (SAR) .
- Antimicrobial Activity: Research on piperazine derivatives has indicated broad-spectrum antimicrobial activity against both bacterial and fungal strains, suggesting potential applications in treating infections .
特性
IUPAC Name |
1-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4OS/c1-18(26-24(30)27-20-6-3-2-4-7-20)23(22-8-5-17-31-22)29-15-13-28(14-16-29)21-11-9-19(25)10-12-21/h2-12,17-18,23H,13-16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUYSAXUESGRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














